1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
Overview
Description
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a chemical compound with the molecular formula C11H9N3O4 .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid consists of a triazole ring attached to a benzyl group and two carboxylic acid groups . The planes of the triazole and phenyl rings are almost perpendicular to each other .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid are not available, related compounds have shown interesting reactivity. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid has a molecular weight of 247.21 g/mol . The compound has two hydrogen bond donors and a XLogP3-AA value of 1 .Scientific Research Applications
Organic Synthesis
- Summary of Application : 1,2,3-Triazoles are widely used in organic synthesis . A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions .
- Methods of Application : This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride .
- Results or Outcomes : This method offers a different perspective for fully substituted 1,2,3-triazoles with high regioselectivity and high yields .
Pharmacological Potentials
- Summary of Application : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Methods of Application : The synthesis and pharmacological activities recorded in the current literature for triazole derivatives were analyzed .
- Results or Outcomes : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Anticancer Activity
- Summary of Application : Some 1,2,3-triazole derivatives have shown growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The majority of the tested compounds displayed growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
Antiviral Activity
- Summary of Application : Triazoles and their derivatives have significant antiviral properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Triazole-containing drugs like fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc. have been discovered to have antifungal activities .
Materials Science
- Summary of Application : 1,2,3-Triazoles have found broad applications in materials science .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Agrochemicals
- Summary of Application : Triazoles and their derivatives are also important in agrochemicals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Antimicrobial Activity
- Summary of Application : Triazoles and their derivatives have significant antimicrobial properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Triazole-containing drugs like fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc. have been discovered to have antifungal activities .
Analgesic Activity
- Summary of Application : Triazoles and their derivatives have been found to have analgesic (pain-relieving) properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Anti-Inflammatory Activity
- Summary of Application : Triazoles and their derivatives have been found to have anti-inflammatory properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Future Directions
properties
IUPAC Name |
1-benzyltriazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-10(16)8-9(11(17)18)14(13-12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBUXUZYWGZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224688 | |
Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid | |
CAS RN |
73953-89-6 | |
Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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